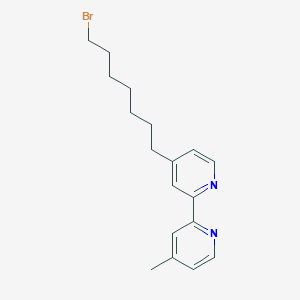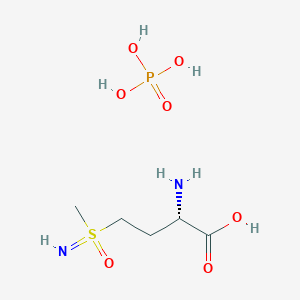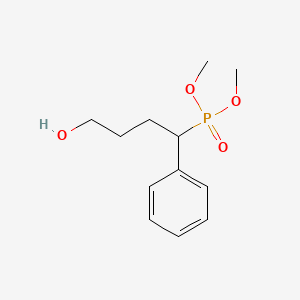
Dimethyl (4-hydroxy-1-phenylbutyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (4-hydroxy-1-phenylbutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-hydroxy-1-phenylbutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (4-hydroxy-1-phenylbutyl)phosphonate typically involves the reaction of a suitable phosphonate precursor with a 4-hydroxy-1-phenylbutyl derivative. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dimethyl phosphite can be reacted with 4-hydroxy-1-phenylbutyl bromide under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve yields .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4-hydroxy-1-phenylbutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The phosphonate group can be reduced to a phosphine oxide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Nucleophiles such as alkyl halides or tosylates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of dimethyl (4-oxo-1-phenylbutyl)phosphonate.
Reduction: Formation of dimethyl (4-hydroxy-1-phenylbutyl)phosphine oxide.
Substitution: Formation of various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl (4-hydroxy-1-phenylbutyl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate esters.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active agents upon metabolic conversion.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content
Mechanism of Action
The mechanism of action of dimethyl (4-hydroxy-1-phenylbutyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the transition state of phosphate ester hydrolysis, allowing the compound to act as a competitive inhibitor of enzymes that catalyze such reactions. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl phosphonate
- Diethyl phosphonate
- Dimethyl (diazomethyl)phosphonate
Comparison
Dimethyl (4-hydroxy-1-phenylbutyl)phosphonate is unique due to the presence of the 4-hydroxy-1-phenylbutyl moiety, which imparts additional reactivity and potential biological activity compared to simpler phosphonates like dimethyl phosphonate and diethyl phosphonate. The presence of the hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
137333-78-9 |
|---|---|
Molecular Formula |
C12H19O4P |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-4-phenylbutan-1-ol |
InChI |
InChI=1S/C12H19O4P/c1-15-17(14,16-2)12(9-6-10-13)11-7-4-3-5-8-11/h3-5,7-8,12-13H,6,9-10H2,1-2H3 |
InChI Key |
BEXABDATCQOQHY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(CCCO)C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
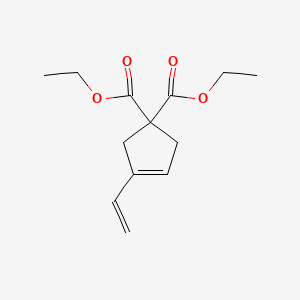

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)

![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)


![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
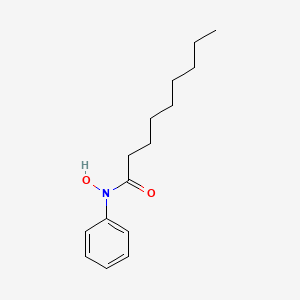
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
